molecular formula C21H23NO4 B13759504 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone CAS No. 55456-70-7

4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone

Cat. No.: B13759504
CAS No.: 55456-70-7
M. Wt: 353.4 g/mol
InChI Key: AXDUMTIMPJKXRS-UHFFFAOYSA-N
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Description

4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is a synthetic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone typically involves the following steps:

    Starting Materials: The synthesis begins with a flavone core structure.

    Hydroxylation: Introduction of a hydroxyl group at the 2-position.

    Isopropylamino Group Addition: The isopropylamino group is introduced through a nucleophilic substitution reaction.

    Propoxy Linkage: The final step involves the formation of the propoxy linkage to the flavone core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isopropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted flavone derivatives.

Scientific Research Applications

4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Properties

CAS No.

55456-70-7

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]chromen-4-one

InChI

InChI=1S/C21H23NO4/c1-14(2)22-12-16(23)13-25-17-9-7-15(8-10-17)21-11-19(24)18-5-3-4-6-20(18)26-21/h3-11,14,16,22-23H,12-13H2,1-2H3

InChI Key

AXDUMTIMPJKXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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